Amotosalen hydrochloride

Description

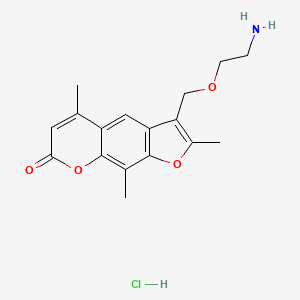

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

3-(2-aminoethoxymethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4.ClH/c1-9-6-15(19)22-16-10(2)17-13(7-12(9)16)14(11(3)21-17)8-20-5-4-18;/h6-7H,4-5,8,18H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLAMQBABOJZQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167093 | |

| Record name | Amotosalen hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161262-45-9 | |

| Record name | 7H-Furo[3,2-g][1]benzopyran-7-one, 3-[(2-aminoethoxy)methyl]-2,5,9-trimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161262-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amotosalen hydrochloride [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161262459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amotosalen hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(2-aminoethoxy)methyl]-2,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMOTOSALEN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67B255SI5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amotosalen hydrochloride for pathogen inactivation in research

An In-depth Technical Guide on Amotosalen Hydrochloride for Pathogen Inactivation in Research

Introduction to this compound

This compound is a photoactive psoralen compound utilized for the ex vivo inactivation of a broad spectrum of pathogens, including viruses, bacteria, and protozoa, in blood components intended for transfusion. In conjunction with ultraviolet A (UVA) light, amotosalen serves as a pathogen reduction technology (PRT) for platelet and plasma components. This technology, commercially known as the INTERCEPT Blood System, aims to enhance the safety of blood transfusions by mitigating the risk of transfusion-transmitted infections (TTIs). The fundamental principle of this method is to target and damage the nucleic acids of pathogens, thereby preventing their replication and ability to cause disease, while preserving the therapeutic properties of the blood components.

Core Mechanism of Action

The pathogen inactivation process using amotosalen and UVA light is a multi-step photochemical reaction targeting the fundamental ability of organisms to replicate.

-

Intercalation : Amotosalen, due to its planar structure, readily intercalates into the double-helical regions of both DNA and RNA of pathogens and leukocytes. This initial binding is a non-covalent interaction that positions the molecule for the subsequent photochemical reaction.

-

UVA Activation : The blood component containing amotosalen is then exposed to a controlled dose of UVA light (320-400 nm). The energy from the UVA light excites the amotosalen molecule, transforming it into a highly reactive state.

-

Covalent Cross-linking : In its activated state, amotosalen forms covalent monoadducts and interstrand cross-links with the pyrimidine bases (thymine, cytosine, and uracil) of the nucleic acid chains. This irreversible cross-linking permanently damages the genetic material.

-

Inactivation : The resulting cross-linked DNA and RNA cannot serve as templates for replication or transcription. This effectively renders the pathogens and leukocytes non-infectious and incapable of proliferation. A subsequent step involves a Compound Adsorption Device (CAD) to remove residual amotosalen and its photoproducts.

Caption: Photochemical mechanism of amotosalen for pathogen inactivation.

Quantitative Data on Efficacy and Component Quality

The effectiveness of amotosalen-UVA treatment is assessed by its ability to reduce pathogen load (log reduction) and its impact on the in vitro and in vivo quality of the treated blood components.

Table 1: Pathogen Reduction Efficacy of Amotosalen-UVA Treatment in Platelet and Plasma Concentrates

| Pathogen Category | Specific Pathogen | Log Reduction Achieved (Platelets) | Log Reduction Achieved (Plasma) |

| Enveloped Viruses | Human Immunodeficiency Virus (HIV-1) | >6.1 | >6.7 |

| Hepatitis B Virus (HBV) | >5.5 | >4.9 | |

| Hepatitis C Virus (HCV) | >5.0 | >4.5 | |

| West Nile Virus (WNV) | >6.9 | >6.8 | |

| SARS-CoV-2 | >4.5 | >5.0 | |

| Non-Enveloped Viruses | Hepatitis A Virus (HAV) | >4.8 | >5.2 |

| Parvovirus B19 | >5.0 | >5.0 | |

| Gram-Positive Bacteria | Staphylococcus aureus | >6.0 | >6.5 |

| Streptococcus pyogenes | >6.0 | >6.8 | |

| Gram-Negative Bacteria | Klebsiella pneumoniae | >7.0 | >7.0 |

| Yersinia enterocolitica | >6.0 | >6.9 | |

| Spirochetes | Treponema pallidum | >6.0 | Not Reported |

| Parasites | Babesia microti | >5.5 | >5.9 |

| Plasmodium falciparum | >6.0 | >6.0 |

Table 2: Impact of Amotosalen-UVA Treatment on In Vitro Quality of Platelet Concentrates (Day 5 of Storage)

| Parameter | Untreated Control | Amotosalen-Treated |

| pH (at 22°C) | 7.1 ± 0.1 | 7.0 ± 0.1 |

| Platelet Yield (x10¹¹ per unit) | 3.5 ± 0.5 | 3.2 ± 0.4 |

| Glucose Consumption (µmol/unit/h) | 4.5 ± 1.0 | 5.5 ± 1.2 |

| Lactate Production (µmol/unit/h) | 8.0 ± 1.5 | 10.0 ± 1.8 |

| CD62P Expression (% positive) | 8 ± 3 | 15 ± 5 |

| Hypotonic Shock Response (%) | 75 ± 10 | 65 ± 12 |

| Aggregation to ADP (max %) | 85 ± 10 | 75 ± 12 |

Table 3: Impact of Amotosalen-UVA Treatment on Plasma Protein Activity

| Coagulation Factor | Mean Activity Retention (%) |

| Fibrinogen | 98 |

| Factor V | 70 |

| Factor VII | 85 |

| Factor VIII | 65 |

| Factor XI | 90 |

| Protein C | 95 |

| Protein S | 90 |

Experimental Protocols

Protocol 1: Pathogen Inactivation Efficacy in Platelet Concentrates

Objective: To quantify the log reduction of a target pathogen in a platelet concentrate following amotosalen-UVA treatment.

Materials:

-

Apheresis or buffy-coat derived platelet concentrates (PCs).

-

This compound solution and UVA illumination system (e.g., INTERCEPT).

-

High-titer stock of the pathogen of interest (virus, bacteria, etc.).

-

Compound Adsorption Device (CAD).

-

Appropriate culture media, cell lines, or agar plates for pathogen quantification.

-

Sterile consumables (syringes, tubing, sample bags).

Methodology:

-

Preparation: Obtain a standard unit of PC. Remove a small aliquot for baseline platelet quality analysis.

-

Pathogen Spiking: In a biosafety cabinet, spike the PC unit with a known high titer of the pathogen stock. Mix gently and thoroughly.

-

Pre-Inactivation Sampling: Immediately draw a "Pre-Inactivation" sample. Perform serial dilutions and plate or infect cell cultures to determine the initial pathogen load (Titer 1).

-

Amotosalen Addition: Aseptically add the amotosalen solution to the spiked PC unit to achieve a final concentration of 150 µM.

-

UVA Illumination: Transfer the PC containing amotosalen to the UVA-transparent illumination bag. Place the bag in the UVA illuminator and deliver a standard dose of 3.0 J/cm² of UVA light.

-

Adsorption Step: Following illumination, pass the entire content of the bag through the CAD to remove residual amotosalen and its photoproducts.

-

Post-Inactivation Sampling: Collect a "Post-Inactivation" sample from the final product bag.

-

Pathogen Quantification: Perform serial dilutions of the "Post-Inactivation" sample and use the appropriate infectivity or culture assay to determine the final pathogen load (Titer 2).

-

Calculation: Calculate the log reduction value as: Log Reduction = log₁₀(Titer 1 / Titer 2) .

Caption: Workflow for determining pathogen inactivation efficacy.

Protocol 2: In Vitro Platelet Quality Assessment

Objective: To evaluate the effects of amotosalen-UVA treatment on key platelet quality parameters during storage.

Materials:

-

Paired platelet concentrate units (one treated, one control).

-

Blood gas analyzer (for pH, pO₂, pCO₂).

-

Automated hematology analyzer (for platelet count).

-

Biochemistry analyzer (for glucose, lactate).

-

Flow cytometer and relevant antibodies (e.g., anti-CD62P, anti-CD42b).

-

Platelet aggregometer.

-

Spectrophotometer for hypotonic shock response (HSR) assay.

Methodology:

-

Study Design: Use paired PC units from the same donor. One unit serves as the untreated control, while the other undergoes the amotosalen-UVA treatment as described in Protocol 1 (without pathogen spiking).

-

Storage: Store both units under standard blood bank conditions (20-24°C with continuous agitation) for up to 7 days.

-

Sampling: Draw samples from both units on specified days (e.g., Day 1, Day 5, Day 7).

-

Analysis:

-

Metabolic Parameters: Measure pH, glucose, and lactate concentrations.

-

Platelet Count: Determine the platelet count to assess yield and recovery.

-

Activation Markers: Use flow cytometry to quantify the percentage of platelets expressing surface CD62P (P-selectin), a marker of activation.

-

Functional Integrity:

-

Hypotonic Shock Response (HSR): Measure the change in light absorbance after subjecting platelets to hypotonic stress, indicating membrane integrity.

-

Aggregation: Use a platelet aggregometer to measure the maximum aggregation response to an agonist like ADP or collagen.

-

-

-

Data Comparison: For each time point, statistically compare the results from the treated and control units to determine the impact of the treatment.

The Genesis of a Pathogen Inactivation Technology: Early Research and Development of Amotosalen Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amotosalen hydrochloride, a synthetic psoralen derivative, is the active component in the INTERCEPT™ Blood System, a technology designed to enhance the safety of blood transfusions by inactivating a broad spectrum of pathogens in platelet and plasma components. This technical guide delves into the foundational research and development of amotosalen, providing a comprehensive overview of its mechanism of action, key preclinical and early clinical findings, and the experimental methodologies that underpinned its development.

Core Mechanism of Action: Nucleic Acid Cross-linking

The pathogen-inactivating effect of amotosalen is based on a well-established photochemical process. Amotosalen, as a psoralen compound, has the ability to intercalate into the helical structures of DNA and RNA.[1][2] Upon subsequent illumination with ultraviolet A (UVA) light, amotosalen forms covalent cross-links with pyrimidine bases (thymine, cytosine, and uracil) in the nucleic acid strands.[1][3] This process effectively blocks the replication and transcription of the genetic material of contaminating pathogens, such as viruses, bacteria, and protozoa, as well as leukocytes, rendering them unable to multiply and cause disease.[1][4] The selection of amotosalen (formerly S-59) for this application was the result of extensive screening of various psoralen compounds to identify a molecule with high specificity for nucleic acids and minimal interaction with other cellular components, thereby preserving the therapeutic function of platelets and plasma proteins.[5]

Preclinical and Early Clinical Development: A Summary of Key Findings

Initial preclinical studies and early clinical trials were crucial in establishing the safety and efficacy profile of amotosalen-based photochemical treatment (PCT). These investigations focused on demonstrating robust pathogen inactivation while maintaining the functional integrity of the treated blood components.

Pathogen Inactivation Efficacy

A significant body of evidence from early studies demonstrated the broad-spectrum efficacy of amotosalen/UVA treatment. The technology was shown to effectively inactivate a wide range of clinically relevant pathogens.

| Pathogen Type | Example Pathogen | Titer Reduction (log) | Reference |

| Enveloped Viruses | Human Immunodeficiency Virus (HIV-1) | >6.7 | [6] |

| Hepatitis B Virus (HBV) model | >6.8 | [6] | |

| Hepatitis C Virus (HCV) model | >6.5 | [6] | |

| SARS-CoV | >6.2 | [7] | |

| Bacteria | Staphylococcus epidermidis | >6.6 | [6] |

| Klebsiella pneumoniae | >5.6 | [6] | |

| Protozoa | Plasmodium falciparum | ≥6.0 | [8] |

| Babesia microti | >5.3 | [8] | |

| Note: This table presents a selection of data from early studies. The extent of inactivation can vary based on the specific pathogen and experimental conditions. |

Effects on Platelet Function and Viability

A critical aspect of the early research was to ensure that the pathogen inactivation process did not unduly compromise the therapeutic function of platelets. While amotosalen/UVA treatment was shown to have some impact on platelet in vitro parameters, extensive studies demonstrated that the treated platelets remained clinically effective.

| Parameter | Observation | Reference |

| Platelet Aggregation | Reduced aggregation in response to collagen and thrombin.[4] | [4] |

| Platelet Activation Markers | Increased surface expression of CD62P (P-selectin) post-treatment. | [9] |

| Apoptosis | Increased levels of the pro-apoptotic protein Bak and caspase-3 cleavage.[8] | [8] |

| Glycoprotein Shedding | Decreased expression of the von Willebrand factor receptor, GpIbα. | [10] |

| In Vivo Recovery and Survival | Adequate in vivo recovery and lifespan demonstrated in primate models. | [6] |

Safety and Toxicology

Comprehensive toxicology studies were conducted to assess the safety of transfusing amotosalen-treated blood products. These studies in animal models involved doses significantly higher than what would be experienced by patients. The results showed a large safety margin, with no specific target organ toxicity, reproductive toxicity, or carcinogenicity observed at clinically relevant exposures.[11] Early clinical trials, such as the SPRINT trial, further evaluated the safety profile in human subjects, demonstrating that the overall incidence of adverse events was comparable between patients receiving PCT platelets and those receiving conventional platelets.[4]

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the early research and development of this compound.

Pathogen Inactivation Assay

Objective: To determine the extent of pathogen reduction in platelet concentrates following amotosalen/UVA treatment.

Methodology:

-

Pathogen Spiking: Platelet concentrate units were inoculated with a known high titer of the target pathogen (e.g., virus, bacteria).

-

Amotosalen Addition: this compound was added to the platelet concentrate to achieve a final concentration of 150 µM.[7]

-

UVA Illumination: The mixture was then exposed to a controlled dose of UVA light (typically 3 J/cm²) in a specialized illumination device.[7]

-

Titer Determination: Samples were taken before and after the UVA illumination. The concentration of viable pathogens in these samples was quantified using established biological assays, such as plaque-forming unit (PFU) assays for viruses or colony-forming unit (CFU) assays for bacteria.[6][7]

-

Log Reduction Calculation: The log reduction in pathogen titer was calculated as the logarithm of the ratio of the initial pathogen concentration to the final pathogen concentration.

Platelet Aggregation Assay

Objective: To assess the effect of amotosalen/UVA treatment on platelet function by measuring their ability to aggregate in response to agonists.

Methodology:

-

Sample Preparation: Platelet-rich plasma (PRP) was prepared from both amotosalen/UVA-treated and untreated (control) platelet concentrates.

-

Agonist Addition: Platelet aggregation was induced by adding specific agonists, such as collagen or thrombin, to the PRP samples in an aggregometer.[4]

-

Measurement: The change in light transmission through the PRP suspension was monitored over time as platelets aggregated. The maximum percentage of aggregation was recorded.

-

Comparison: The aggregation response of treated platelets was compared to that of control platelets.

High-Performance Liquid Chromatography (HPLC) for Amotosalen Quantification

Objective: To measure the concentration of amotosalen and its photoproducts in platelet concentrates.

Methodology:

-

Sample Preparation: Plasma samples from the platelet units were deproteinized, typically by precipitation with an organic solvent like acetonitrile, followed by centrifugation.

-

Chromatographic Separation: The supernatant was injected into a reverse-phase HPLC system. A C18 or a cyano-propyl (CN) column was commonly used for separation.[5][10] The mobile phase typically consisted of a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

-

Detection: Amotosalen and its photoproducts were detected by their absorbance at a specific wavelength, typically around 300 nm.[10]

-

Quantification: The concentration of amotosalen was determined by comparing the peak area of the sample to a standard curve generated from known concentrations of amotosalen. An internal standard, such as 4,5',8-trimethylpsoralen (TMP), was often used to improve accuracy.[10]

Visualizations

Mechanism of Action of Amotosalen

Caption: The photochemical mechanism of amotosalen action.

Experimental Workflow for Pathogen Inactivation Studies

Caption: Workflow for determining pathogen inactivation efficacy.

Signaling Pathways Affected by Amotosalen/UVA in Platelets

Caption: Key signaling events in platelets post-amotosalen/UVA treatment.

References

- 1. Fundamentals of the psoralen-based Helinx technology for inactivation of infectious pathogens and leukocytes in platelets and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS/MS analysis and comparison of oxidative damages on peptides induced by pathogen reduction technologies for platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amotosalen/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lirias.kuleuven.be [lirias.kuleuven.be]

- 6. researchgate.net [researchgate.net]

- 7. Amotosalen photochemical inactivation of severe acute respiratory syndrome coronavirus in human platelet concentrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Psoralen Inactivation of Viruses: A Process for the Safe Manipulation of Viral Antigen and Nucleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The extent of amotosalen photodegradation during photochemical treatment of platelet components correlates with the level of pathogen inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pathogen Inactivation of Platelet and Plasma Blood Components for Transfusion Using the INTERCEPT Blood System™ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic and toxicology assessment of INTERCEPT (S-59 and UVA treated) platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

Amotosalen Hydrochloride: A Comprehensive Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties of Amotosalen hydrochloride for laboratory applications. This document details the compound's core characteristics, experimental protocols for its analysis, and its mechanism of action, presented in a format tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

This compound is a psoralen derivative used as a pathogen inactivation agent for blood products.[1] A thorough understanding of its physicochemical properties is crucial for its effective and safe use in research and development.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 3-[(2-aminoethoxy)methyl]-2,5,9-trimethyl-7H-furo[3,2-g][2]benzopyran-7-one hydrochloride | [3] |

| Synonyms | S-59 | [1] |

| Molecular Formula | C₁₇H₂₀ClNO₄ | [3] |

| Molecular Weight | 337.8 g/mol | [3] |

| Appearance | Solid | [4] |

| Solubility | Water: 100 mg/mL (296.03 mM) (requires sonication) DMSO: 7.14 mg/mL (21.14 mM) (requires sonication) | [5] |

| Storage Conditions | Powder: -20°C for 3 years In solvent: -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) | [4] |

Note: Melting point and pKa values, while critical, were not found from experimental sources in the conducted search. Computational data exists but is not included here to maintain a focus on experimentally verified properties.

Mechanism of Action: DNA and RNA Crosslinking

Amotosalen's biological activity stems from its ability to crosslink nucleic acids upon activation by ultraviolet A (UVA) light.[1] This process effectively neutralizes pathogens by rendering their DNA and RNA incapable of replication.

The mechanism can be summarized in the following steps:

-

Intercalation: Amotosalen, a planar molecule, intercalates into the helical structure of DNA and RNA.

-

UVA Activation: Upon exposure to UVA light (320-400 nm), the intercalated Amotosalen molecule becomes photoactivated.

-

Covalent Bonding: The activated Amotosalen forms covalent crosslinks with pyrimidine bases (thymine, cytosine, and uracil) in the nucleic acid strands. This can result in both inter-strand (between two strands) and intra-strand (within the same strand) crosslinks.

-

Inhibition of Replication: The formation of these covalent bonds prevents the unwinding and replication of the nucleic acid, thereby inactivating the pathogen.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed methodologies for the characterization of this compound in a laboratory setting. These protocols are based on established pharmaceutical analysis techniques.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the shake-flask method, a reliable technique for determining the equilibrium solubility of a compound.[6][7][8]

Objective: To determine the aqueous solubility of this compound.

Materials:

-

This compound

-

Distilled or deionized water

-

pH meter

-

Shaker or orbital incubator set at a controlled temperature (e.g., 25°C or 37°C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of water in a sealed flask. Ensure enough solid is present to maintain a saturated solution with undissolved particles.

-

Equilibration: Place the flask in a shaker or incubator at a constant temperature and agitate for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the samples to further separate the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining undissolved solid.

-

Analysis: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The determined concentration represents the equilibrium solubility of this compound under the specified conditions.

Determination of pKa (Potentiometric Titration)

This protocol describes the use of potentiometric titration to determine the acid dissociation constant (pKa) of this compound.[2][9][10]

Objective: To determine the pKa value(s) of this compound.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water

-

pH meter with a suitable electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a known volume of deionized water. Add KCl to maintain a constant ionic strength.

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titration: Titrate the solution with the standardized NaOH solution, adding small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Endpoint Determination: Continue the titration past the equivalence point(s). The pKa is the pH at which half of the compound is in its ionized form, which can be determined from the titration curve (the midpoint of the buffer region).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the first derivative of the titration curve.

Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential for understanding the stability profile of a drug substance and for developing stability-indicating analytical methods.[11][12][13]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (for acid hydrolysis)

-

Sodium hydroxide (for base hydrolysis)

-

Hydrogen peroxide (for oxidation)

-

Temperature-controlled oven (for thermal degradation)

-

Photostability chamber (for photolytic degradation)

-

Validated stability-indicating HPLC method

Procedure:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions: Expose the samples to the following conditions:

-

Acid Hydrolysis: Treat with HCl at elevated temperatures.

-

Base Hydrolysis: Treat with NaOH at elevated temperatures.

-

Oxidation: Treat with hydrogen peroxide.

-

Thermal Degradation: Expose the solid and/or solution to high temperatures.

-

Photolytic Degradation: Expose the solid and/or solution to UV and visible light.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to quantify the amount of remaining this compound and detect any degradation products.

-

Data Evaluation: Evaluate the extent of degradation under each stress condition to understand the degradation pathways and the intrinsic stability of the molecule.

Analytical Quantification (HPLC Method)

A validated HPLC method is crucial for the accurate quantification of this compound and its related substances.[14][15][16][17][18]

Objective: To provide a general framework for an HPLC method for the analysis of this compound.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength of maximum absorbance for this compound.

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled (e.g., 30°C)

Method Validation Parameters (as per ICH guidelines):

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

This technical guide provides a foundational understanding of the physicochemical properties of this compound for laboratory use. For specific applications, it is recommended that researchers validate these methods within their own laboratory settings.

References

- 1. jcpsp.pk [jcpsp.pk]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. 7H-Furo(3,2-g)(1)benzopyran-7-one, 3-((2-aminoethoxy)methyl)-2,5,9-trimethyl-, hydrochloride (1:1) | C17H20ClNO4 | CID 159598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 8. bioassaysys.com [bioassaysys.com]

- 9. researchgate.net [researchgate.net]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. ijarsct.co.in [ijarsct.co.in]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. scispace.com [scispace.com]

- 17. youtube.com [youtube.com]

- 18. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

Amotosalen Hydrochloride's Interaction with Nucleic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amotosalen hydrochloride, a synthetic psoralen derivative, in conjunction with ultraviolet A (UVA) light, is a potent inhibitor of nucleic acid replication. This technology has been effectively harnessed for pathogen reduction in blood products, enhancing transfusion safety. This technical guide provides an in-depth exploration of the molecular interactions between this compound and nucleic acids. It details the mechanism of action, presents quantitative data on these interactions, outlines key experimental methodologies, and provides visual representations of the underlying processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

This compound is a photoactive compound that belongs to the psoralen family of furocoumarins.[1] Psoralens are known for their ability to intercalate into DNA and, upon activation by UVA light, form covalent adducts with pyrimidine bases, primarily thymine.[2][3] This process effectively crosslinks the nucleic acid strands, inhibiting replication and transcription.[4][5] This mechanism forms the basis of the INTERCEPT™ Blood System, which utilizes amotosalen and UVA light to inactivate a broad spectrum of pathogens, including viruses, bacteria, and protozoa, as well as leukocytes in blood components.[4][6][7]

Mechanism of Action

The interaction of amotosalen with nucleic acids is a multi-step process that is dependent on both the chemical properties of amotosalen and the presence of UVA light. The process can be broadly categorized into three key stages: intercalation, monoadduct formation, and interstrand crosslink formation.

Intercalation

The initial step in the interaction is the non-covalent intercalation of the planar amotosalen molecule between the base pairs of the DNA or RNA double helix.[5] This "dark" reaction occurs without UVA light and is a prerequisite for the subsequent photochemical reactions.[2] The affinity of amotosalen for nucleic acids is influenced by the base composition, with a higher affinity observed for A,T-rich regions compared to G,C-rich regions.[8]

Photoreaction and Covalent Adduct Formation

Upon exposure to UVA light (320-400 nm), the intercalated amotosalen molecule absorbs photons, leading to its excitation into a reactive state.[2] This excited state enables the formation of covalent bonds with adjacent pyrimidine bases, particularly thymine. This photoreaction can result in two types of adducts:

-

Monoadducts: A single covalent bond is formed between the amotosalen molecule and a pyrimidine base on one strand of the nucleic acid.[9]

-

Interstrand Crosslinks (ICLs): Following the formation of a monoadduct, the amotosalen molecule can absorb a second photon, enabling it to react with a pyrimidine base on the complementary strand, thus forming a covalent bridge between the two strands.[2][5] This crosslinking is the primary mechanism by which nucleic acid replication is blocked.[4]

The formation of these covalent adducts occurs at a high frequency, with reports indicating an average of one crosslink every 83 base pairs.[5] This high density of adducts effectively prevents the unwinding of the DNA/RNA helix, thereby inhibiting the processes of replication and transcription.[4][5]

Quantitative Data

The interaction between amotosalen and nucleic acids has been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Binding Affinity and Crosslinking Frequency

| Parameter | Value | Reference |

| Dissociation Constant (KD) for A,T-only DNA | 8.9 x 10-5 M | [8] |

| Dissociation Constant (KD) for G,C-only DNA | 6.9 x 10-4 M | [8] |

| Average Frequency of Crosslinks | 1 per 83 base pairs | [5] |

Table 2: Pathogen Inactivation Efficacy (Log Reduction Factors)

| Pathogen Type | Pathogen | Log Reduction in Platelets | Log Reduction in Plasma | Reference |

| Enveloped Virus | HIV-1 | >5.7 | >6.0 | [10] |

| Enveloped Virus | Hepatitis B Virus (HBV) | >4.4 | >4.9 | [10] |

| Enveloped Virus | Hepatitis C Virus (HCV) | >5.0 | >5.1 | [10] |

| Gram-positive Bacteria | Staphylococcus aureus | >6.7 | - | [11] |

| Gram-negative Bacteria | Escherichia coli | >5.8 | - | [11] |

| Protozoa | Plasmodium falciparum | >6.0 | >6.0 | [10] |

Experimental Protocols

This section outlines the methodologies for key experiments used to study the interaction of amotosalen with nucleic acids.

Pathogen Inactivation Assay

This protocol describes a general workflow for assessing the efficacy of amotosalen and UVA light in inactivating pathogens in a biological sample.

References

- 1. Amotosalen: Allogeneic Cellular Immunotherapies system, INTERCEPT Plasma System, INTERCEPT Platelet System, S 59 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A possible mechanism of psoralen phototoxicity not involving direct interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. interceptbloodsystem.com [interceptbloodsystem.com]

- 5. Pathogen Inactivation of Platelet and Plasma Blood Components for Transfusion Using the INTERCEPT Blood System™ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pathogen-reduced platelets | Professional Education [profedu.blood.ca]

- 7. Pathogen inactivation by amotosalan | PPTX [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Inactivation of a broad spectrum of viruses and parasites by photochemical treatment of plasma and platelets using amotosalen and ultraviolet A light - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Beyond Pathogens: An In-depth Technical Guide to the Biological Effects of Amotosalen Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Amotosalen hydrochloride, a synthetic psoralen, in combination with ultraviolet A (UVA) light, forms the basis of the INTERCEPT™ Blood System. This technology is a cornerstone of modern transfusion medicine, designed to inactivate a broad spectrum of viruses, bacteria, protozoa, and leukocytes in blood components, primarily platelets and plasma.[1] The primary mechanism involves the irreversible cross-linking of nucleic acids, which blocks the replication and transcription essential for pathogen viability and immune cell proliferation.[2][3][4] However, the potent biochemical activity of Amotosalen/UVA extends beyond pathogen inactivation, inducing a range of biological effects on the treated blood products. This technical guide provides a comprehensive overview of these effects, focusing on the molecular and cellular alterations observed in platelets, leukocytes, and other biological molecules. We will delve into the downstream consequences for cellular function, signaling pathways, and the overall quality of transfused components, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Nucleic Acid Cross-linking

Amotosalen's efficacy stems from its high specificity for nucleic acids.[2][5] As a psoralen derivative, it is a planar, tricyclic molecule that readily penetrates cellular and nuclear membranes.[2][6] The process is a multi-step photochemical reaction:

-

Intercalation: In the absence of light, Amotosalen reversibly intercalates into the helical regions of both DNA and RNA.[2][3]

-

Monoadduct Formation: Upon illumination with UVA light (320-400 nm), a photochemical reaction occurs, causing Amotosalen to form a covalent bond with a pyrimidine base (thymine or uracil) on one strand of the nucleic acid, creating a monoadduct.[3][7]

-

Cross-linking: With additional UVA exposure, a second photoreaction can occur at the other end of the psoralen molecule, forming a covalent bond with a pyrimidine on the opposing strand. This creates a permanent interstrand cross-link, which effectively blocks DNA replication and RNA transcription.[3][4][7] Intrastrand cross-links are also possible.[2] This irreversible blockade of genetic processes is the basis for its potent pathogen-reducing and leukocyte-inactivating capabilities.[4]

Caption: Core mechanism of Amotosalen/UVA action on nucleic acids.

Effects on Platelets: A Balance of Safety and Lesion

The anucleate nature of platelets makes them theoretically resilient to a DNA-targeting agent. However, extensive research has demonstrated that Amotosalen/UVA treatment induces significant alterations to platelet biology, collectively termed "platelet storage lesions" (PSL).[8]

Proteomic and Phosphoproteomic Alterations

Proteomic analyses reveal that Amotosalen/UVA treatment alters the expression of numerous platelet proteins, with changes becoming more pronounced during storage.[9] These modifications are distinct from those caused by gamma irradiation.[9]

Table 1: Summary of Protein Alterations in Amotosalen/UVA-Treated Platelets

| Protein/Protein Family | Change | Functional Implication | Citation(s) |

| Platelet endothelial aggregation receptor 1 (PEAR-1) | Decrease | Reduced platelet aggregation via integrin αIIbβIII pathway | [9] |

| Platelet factor 4 (PF4) | Increase | Platelet activation marker | [9] |

| Mitogen-activated protein kinase kinase kinase 5 (MAP3K5) | Increase | Pro-apoptotic signaling | [9] |

| Four and a half LIM domains protein 1 | Decrease | Cytoskeletal organization | [9] |

| Chloride intracellular channel 4 (CLIC4) | Increase (Cytosolic) | Potential indicator of mitochondrial damage and stress-induced death pathway | [9] |

| Pro-apoptotic Bak protein | Increase | Induction of apoptosis | [10][11] |

| Myosin light chain (MLC) | Inhibition of Phosphorylation | Alteration of platelet shape change pathways | [5] |

A 2024 study identified 109 phosphosites with a greater than 2-fold change in treated platelets, indicating significant upregulation of phosphorylation effects and impacts on key signaling cascades.[5]

Impairment of Platelet Function and Activation

A primary consequence of Amotosalen/UVA treatment is a reduction in platelet activatability and aggregation.

-

Reduced Aggregation: At day 1 of storage, treated platelets show a dramatic reduction in aggregation in response to agonists. Collagen-induced aggregation was reduced by approximately 80%, and thrombin-induced aggregation by 60%, compared to untreated controls.[8][10]

-

Surface Glycoprotein Alterations: The treatment leads to a significant decrease in the surface expression of Glycoprotein Ibα (GpIbα), the receptor for von Willebrand Factor (vWF).[8][10] This is accompanied by an increase in its soluble fragment, glycocalicin, in the plasma, indicating receptor shedding.[10]

-

Desialylation: Treated platelets exhibit increased desialylation of GpIbα, which is linked to accelerated platelet clearance from circulation.[8][11]

-

Pre-activation: Paradoxically, while agonist-induced activation is reduced, some studies show that treated platelets have higher baseline activation markers, such as increased surface expression of CD62P (P-selectin), immediately after treatment.[9]

Table 2: Quantitative Effects on Platelet Function

| Parameter | Condition | Result | Citation(s) |

| Collagen-induced Aggregation (Day 1) | 5 μg/ml Collagen | 20.5% of control | [8][11] |

| Collagen-induced Aggregation (Day 1) | 10 μg/ml Collagen | 45.2% of control | [8][11] |

| GpIbα Expression (MFI, Day 1) | Amotosalen/UVA Treated | 1937.4 | [8][11] |

| GpIbα Expression (MFI, Day 1) | Untreated Control | 2258.9 | [8][11] |

| Corrected Count Increment (CCI) | Clinical Transfusion | 22.6% lower than conventional platelets | [12][13] |

Induction of Apoptotic Pathways

Amotosalen/UVA treatment triggers apoptotic signaling cascades in platelets, contributing to their reduced function and survival. Key observations include the significant phosphorylation of p38 mitogen-activated protein kinase (MAPK), an increase in the pro-apoptotic protein Bak, and subsequent cleavage of caspase-3.[5][10][11] This suggests that the treatment induces a mitochondrial damage pathway that culminates in apoptosis, accelerating platelet clearance in vivo.[9][10]

Caption: Amotosalen/UVA-induced apoptotic signaling in platelets.

Effects on T-Cells and Immune Function

The primary effect of Amotosalen/UVA on leukocytes is the complete and effective inactivation of T-cell proliferation. This is the basis for its use as an alternative to gamma irradiation for preventing transfusion-associated graft-versus-host disease (TA-GVHD).[8][14] Studies show that Amotosalen/UVA treatment can achieve a greater than 6.2 log inactivation of T-cells, rendering it more effective than the standard 2500 cGy dose of gamma irradiation.[14]

Interestingly, while their proliferative capacity is abrogated, amotosalen-treated donor T-cells can persist long-term in vivo after bone marrow transplantation.[15] These persistent cells are functional, capable of producing interferon-gamma in response to viral antigens, and appear to undergo DNA repair over time.[15] However, in response to infection, recipients of treated splenocytes exhibit lower levels of serum IFN-gamma and TNF-alpha compared to recipients of untreated cells.[16]

Effects on Other Cellular Components and Pathways

Lipid and Membrane Interactions

Beyond nucleic acids, Amotosalen/UVA directly affects lipids. Mass spectrometry has confirmed the formation of covalent adducts between amotosalen and the unsaturated fatty acyl chains of all major phospholipid classes in the plasma membrane.[17] This alteration increases the packing of the lipid bilayer, which can directly impact the function of membrane-associated proteins and signal transduction.[17]

Alteration of Signal Transduction

The membrane alterations induced by Amotosalen-lipid adducts have downstream consequences for signaling. For example, the treatment has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway in both platelets and T-lymphocytes.[17] This provides a DNA-independent mechanism by which Amotosalen/UVA can influence cellular stability, growth, and signaling.[17][18]

Cytokine Profile Modulation

The impact on the cytokine profile of blood products is complex. In convalescent plasma treated for COVID-19, Amotosalen/UVA significantly decreased concentrations of pro-inflammatory IL-8 while increasing levels of IL-18.[19] However, levels of sCD40L, IL-27, and sOX40 ligand, which are associated with adverse transfusion reactions, were not significantly different between treated and untreated platelet concentrates.[20]

Table 3: Effects on Cytokines in Convalescent Plasma

| Cytokine | Change after Amotosalen/UVA Treatment | p-value | Citation(s) |

| IL-8 | Significant Decrease | < 0.05 | [19] |

| IL-18 | Significant Increase | < 0.05 | [19] |

| sCD40L, IFN-α, IFN-β, IFN-γ, IL-1β, IL-6, IL-10, TNF-α | No Significant Change | > 0.05 | [19] |

Toxicology and Clinical Safety

An extensive series of preclinical studies has been conducted to establish the safety profile of Amotosalen. These toxicological analyses, performed in accordance with international drug development standards, have included assessments of acute and chronic toxicity, genotoxicity, reproductive toxicity, and carcinogenicity.[2] The results consistently demonstrate a very high safety margin, with no specific target organ toxicity, reproductive toxicity, or carcinogenicity observed even at exposures thousands of times higher than what a patient would receive from a transfusion.[2][21] For example, effects on the central nervous system were only detectable at 30,000 times the expected clinical exposure.[2] The use of a compound adsorption device (CAD) after treatment further enhances safety by reducing residual amotosalen and its photoproducts to negligible levels.[2]

Detailed Experimental Protocols

Proteomic Analysis of Platelets

(Based on the methodology described by Thiele T, et al.)[9]

-

Sample Preparation: Platelet concentrates (PCs) are prepared from buffy coats. PCs are split into three groups: untreated control, Amotosalen/UVA treated, and gamma-irradiated. Samples are analyzed at Day 1 and Day 5 of storage.

-

Protein Extraction: Platelets are pelleted, washed, and lysed in a buffer containing 8 M urea, 2 M thiourea, and a protease inhibitor cocktail. Protein concentration is determined using a Bradford assay.

-

Digestion: Proteins are reduced with DTT, alkylated with iodoacetamide, and digested overnight with trypsin.

-

LC-MS/MS Analysis: Tryptic peptides are separated using a nano-flow HPLC system and analyzed on a high-resolution mass spectrometer (e.g., an Orbitrap).

-

Data Analysis: Raw mass spectrometry data is processed using software like MaxQuant. Protein identification and quantification are performed by searching against a human protein database (e.g., UniProt). Statistical analysis (e.g., two-sample t-test) is used to identify proteins with significant changes in abundance (e.g., p < 0.01 and fold change > 1.5).

-

Bioinformatics: Proteins with altered levels are classified by function using Gene Ontology (GO) analysis tools like PANTHER.

Caption: Workflow for proteomic analysis of treated platelets.

Platelet Aggregation Assay

(Based on the methodology described by Stivala S, et al.)[8]

-

Sample Preparation: Platelet-rich plasma (PRP) is obtained from untreated and Amotosalen/UVA-treated platelet units.

-

Instrumentation: A light transmission aggregometer is used. The instrument is calibrated with PRP (0% aggregation) and platelet-poor plasma (100% aggregation).

-

Procedure: PRP samples are placed in cuvettes with a stir bar and warmed to 37°C.

-

Agonist Addition: A baseline reading is established before adding a platelet agonist, such as collagen (e.g., 5-10 µg/mL) or thrombin.

-

Measurement: The change in light transmission is recorded over time as platelets aggregate. The maximum percentage of aggregation is determined.

-

Analysis: The maximum aggregation of treated platelets is compared to that of the untreated control samples.

Flow Cytometry for Platelet Surface Markers

(Based on the methodology described by Stivala S, et al.)[8]

-

Sample Preparation: Aliquots of platelet concentrates are diluted in a suitable buffer (e.g., Tyrode's buffer).

-

Antibody Staining: Platelets are incubated with fluorescently-conjugated monoclonal antibodies specific for surface markers of interest, such as anti-CD42b (for GpIbα) or anti-CD62P (for P-selectin).

-

Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 15 minutes).

-

Fixation: Samples may be fixed with a solution like paraformaldehyde.

-

Acquisition: Samples are run on a flow cytometer. Data is collected for tens of thousands of events per sample.

-

Analysis: The geometric mean fluorescence intensity (MFI) for each marker is calculated using flow cytometry analysis software to quantify the level of expression.

Conclusion

This compound with UVA illumination is an effective and well-established technology for enhancing the safety of blood transfusions. Its core mechanism—the irreversible cross-linking of nucleic acids—is highly effective at neutralizing pathogens and preventing T-cell proliferation. However, this powerful photochemical process is not without secondary biological consequences. The treatment induces a defined "lesion" in platelets, characterized by proteomic changes, impaired agonist-induced aggregation, shedding of key surface receptors, and the activation of apoptotic pathways. It also directly modifies lipids in cell membranes, impacting signal transduction cascades like the PI3K/Akt pathway. While extensive toxicological testing has confirmed the safety of Amotosalen from a patient perspective, it is crucial for researchers and clinicians to understand these ancillary effects. This knowledge is vital for optimizing blood component storage, predicting transfusion outcomes, and continuing the development of technologies that perfectly balance microbial safety with the preservation of cellular function.

References

- 1. Inactivation of a broad spectrum of viruses and parasites by photochemical treatment of plasma and platelets using amotosalen and ultraviolet A light - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathogen Inactivation of Platelet and Plasma Blood Components for Transfusion Using the INTERCEPT Blood System™ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. interceptbloodsystem.com [interceptbloodsystem.com]

- 5. Increase of Phosphoprotein Expressions in Amotosalen/UVA-Treated Platelet Concentrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Amotosalen/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bloodtransfusion.it [bloodtransfusion.it]

- 10. Amotosalen/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amotosalen/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance | Haematologica [haematologica.org]

- 12. Clinical impact of amotosalen‐ultraviolet A pathogen‐inactivated platelets stored for up to 7 days - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Amotosalen-treated donor T cells have polyclonal antigen-specific long-term function without graft-versus-host disease after allogeneic bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Host and donor immune responses contribute to antiviral effects of amotosalen-treated donor lymphocytes following early posttransplant cytomegalovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Psoralen and Ultraviolet A Light Treatment Directly Affects Phosphatidylinositol 3-Kinase Signal Transduction by Altering Plasma Membrane Packing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inflammatory profile of convalescent plasma to treat COVID: Impact of amotosalen/UVA pathogen reduction technology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Amotosalen-HCl-UVA pathogen reduction does not alter poststorage metabolism of soluble CD40 ligand, Ox40 ligand and interkeukin-27, the cytokines that generally associate with serious adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. karger.com [karger.com]

Amotosalen hydrochloride (S-59) foundational research papers

An In-depth Technical Guide to the Foundational Research of Amotosalen Hydrochloride (S-59)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (S-59) is a synthetic psoralen derivative that forms the core of the INTERCEPT™ Blood System, a pathogen reduction technology (PRT) developed by Cerus Corporation.[1] This system is designed for the ex vivo preparation of pathogen-reduced plasma and platelet components to minimize the risk of transfusion-transmitted infections (TTI).[2] Amotosalen, in conjunction with ultraviolet A (UVA) light, effectively inactivates a broad spectrum of pathogens, including viruses, bacteria, protozoa, and contaminating donor leukocytes.[3][4][5] The technology works by targeting the nucleic acids (DNA and RNA) of these pathogens, rendering them incapable of replication and transcription, thus preventing infection.[6][7] The INTERCEPT Blood System has been adopted in numerous countries and is a crucial tool for enhancing the safety of the blood supply.[8][9]

Mechanism of Action: Photochemical Cross-linking of Nucleic Acids

The pathogen inactivation process employing amotosalen is a targeted photochemical reaction that proceeds in a series of distinct steps. This mechanism is specifically designed to cross-link the helical regions of DNA and RNA, thereby permanently blocking the essential processes of replication and transcription.[10][11]

-

Intercalation: In the absence of light, amotosalen, a planar heterocyclic molecule, readily penetrates both cellular and nuclear membranes of pathogens and leukocytes.[8][10] It then intercalates into the double-helical regions of DNA and RNA, positioning itself between the stacked base pairs.[3][7] This initial, non-covalent binding is a prerequisite for the subsequent photochemical reaction.[6]

-

UVA Activation and Monoadduct Formation: Upon illumination with UVA light (320-400 nm), the intercalated amotosalen molecule absorbs photons and becomes chemically activated.[12] This activation leads to a [2+2] cycloaddition reaction, forming a covalent bond between the furan side of the psoralen and a pyrimidine base (thymine, cytosine, or uracil) on one of the nucleic acid strands.[8] This initial covalent attachment is known as a monoadduct.[3]

-

Interstrand Cross-link (ICL) Formation: With continued UVA illumination, a second photochemical reaction can occur. The pyrone side of the amotosalen monoadduct can absorb another photon and react with a pyrimidine base on the opposite nucleic acid strand, forming a second covalent bond.[3] This creates a permanent interstrand cross-link (ICL), effectively tethering the two strands of the nucleic acid together.[10] The formation of even a single ICL is considered sufficient to block replication.[10] On average, cross-links are formed every 83 base pairs.[10]

This targeted damage to the pathogen's genome is highly effective and occurs without the generation of reactive oxygen species, which are known to cause indiscriminate cellular damage.[10]

Caption: Mechanism of Amotosalen-induced pathogen inactivation.

Experimental Protocols

The efficacy of the amotosalen/UVA pathogen reduction system is quantified by determining the log reduction factor (LRF) for a specific pathogen. This value represents the difference in the infectious titer of a pathogen before and after treatment. A standardized experimental workflow is employed for these validation studies.

General Protocol for Viral Inactivation Efficacy Studies:

-

Preparation of Blood Component: Single-donor platelet concentrates or pooled plasma units are prepared according to standard blood banking procedures.[11][13] For platelet studies, components typically contain 3.0 x 10¹¹ to 6.0 x 10¹¹ platelets in a solution of approximately 35% plasma and 65% platelet additive solution.[13][14]

-

Pathogen Spiking: A high titer of the virus to be tested is spiked into the blood component unit.[15] A sample is immediately taken to determine the pre-treatment (baseline) infectious titer.[16]

-

Amotosalen Addition and Incubation: A precise concentration of amotosalen (e.g., 150 µmol/L) is added to the spiked blood component.[13] The mixture is agitated to ensure uniform distribution.

-

UVA Illumination: The amotosalen-containing unit is placed in a specialized illuminator device which delivers a controlled dose of UVA light (e.g., 3 J/cm²).[13][17]

-

Post-Treatment Sampling: After illumination is complete, a sample is withdrawn to measure the post-treatment viral infectivity titer.[13]

-

Quantification of Infectious Titer: The pre- and post-treatment samples are serially diluted and assessed for infectivity using sensitive cell culture-based assays (e.g., plaque assays) or, in some cases, animal models.[13][15][16] The viral titer is calculated, often as Plaque Forming Units per mL (PFU/mL) or Tissue Culture Infectious Dose 50% (TCID₅₀/mL).

-

Log Reduction Calculation: The LRF is calculated as the log₁₀ of the pre-treatment titer minus the log₁₀ of the post-treatment titer.[15] If no virus is detected post-treatment, the LRF is expressed as greater than or equal to the detection limit of the assay.

Caption: Standard experimental workflow for pathogen reduction studies.

Quantitative Data on Pathogen Inactivation

Extensive studies have been conducted to validate the broad efficacy of the amotosalen/UVA treatment. The technology has demonstrated high levels of inactivation for a wide range of clinically relevant pathogens.

Table 1: Inactivation of Viruses in Platelet and Plasma Components

| Virus Family | Virus | Component Type | Log Reduction Factor (LRF) | Reference(s) |

|---|---|---|---|---|

| Enveloped RNA Viruses | ||||

| Retroviridae | HIV-1 (cell-free) | Platelets | >6.2 | [13] |

| HIV-1 (cell-associated) | Platelets | >6.1 | [13] | |

| HTLV-I / HTLV-II | Platelets | 4.2 / 4.6 | [13] | |

| Flaviviridae | Hepatitis C Virus (HCV) | Platelets | >4.5 | [13] |

| West Nile Virus (WNV) | Platelets | >5.5 | [13] | |

| Bovine Viral Diarrhea Virus (BVDV) | Platelets | >6.0 | [13] | |

| Coronaviridae | SARS-CoV | Platelets | >5.8 | [13] |

| SARS-CoV-2 | Plasma | >3.3 | [16][18] | |

| MERS-CoV | PC-PAS | >6.9 | [15] | |

| Enveloped DNA Viruses | ||||

| Hepadnaviridae | Hepatitis B Virus (HBV) | Platelets | >5.5 | [13] |

| Herpesviridae | Cytomegalovirus (CMV) | Platelets | >5.9 | [13] |

| Poxviridae | Vaccinia Virus | Platelets | >4.7 | [13] |

| Non-Enveloped Viruses | ||||

| Parvoviridae | Parvovirus B19 | Platelets | 3.5 - >5.0 | [13] |

| Adenoviridae | Human Adenovirus 5 | Platelets | >5.2 | [13] |

| Reoviridae | Bluetongue Virus | Platelets | 5.6 - 5.9 |[13] |

PC-PAS: Platelet Concentrate in Platelet Additive Solution

Table 2: Inactivation of Bacteria and Parasites in Platelet and Plasma Components

| Organism Type | Species | Component Type | Log Reduction Factor (LRF) | Reference(s) |

|---|---|---|---|---|

| Gram-Positive Bacteria | Staphylococcus aureus | Platelets | >6.9 | [14] |

| Streptococcus pyogenes | Platelets | >7.2 | [14] | |

| Bacillus cereus (vegetative) | Platelets | >6.8 | [14] | |

| Gram-Negative Bacteria | Escherichia coli | Platelets | >7.4 | [14] |

| Klebsiella pneumoniae | Platelets | >7.2 | [14] | |

| Pseudomonas aeruginosa | PC-PAS | >7.8 | [15] | |

| Yersinia enterocolitica | Platelets | >7.3 | [14] | |

| Spirochetes | Treponema pallidum | Platelets | >7.0 | [14] |

| Parasites | Plasmodium falciparum | PC-100% | >8.4 | [15] |

| Trypanosoma cruzi | PC-PAS | >7.2 | [15] |

| | Babesia microti | PC-100% | >6.1 |[15] |

PC-100%: Platelet Concentrate in 100% Plasma

Impact on Platelet and Plasma Components

While highly effective at pathogen inactivation, the amotosalen/UVA treatment is not without effects on the blood components themselves. Studies have shown that the process can exacerbate aspects of the platelet storage lesion (PSL).[19] Treated platelets may exhibit reduced aggregation responses, increased expression of apoptotic markers like Bak, and accelerated clearance from circulation.[19][20] Specifically, the treatment can induce the p38 MAPK signaling pathway, which is linked to platelet activation and apoptosis.[19][21] Despite these in vitro changes, clinical studies have demonstrated that pathogen-reduced components are safe and provide effective hemostasis.[22] For plasma, the photochemical treatment maintains the activity of coagulation factors at levels consistent with therapeutic efficacy.[22]

Caption: Signaling effects of Amotosalen/UVA treatment on platelets.

Conclusion

This compound (S-59), as the active component of the INTERCEPT Blood System, represents a foundational technology in the proactive safety of blood transfusions. Its mechanism, centered on the irreversible photochemical cross-linking of nucleic acids, provides a broad and robust defense against a wide array of transfusion-transmissible pathogens.[3][15] While the treatment has measurable impacts on the storage characteristics of platelets, extensive clinical data have affirmed its safety and efficacy.[19][22] The foundational research into amotosalen has established a well-characterized and effective method for reducing infectious risk, making it a cornerstone of modern blood safety protocols.

References

- 1. Amotosalen: Allogeneic Cellular Immunotherapies system, INTERCEPT Plasma System, INTERCEPT Platelet System, S 59 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. intercept-usa.com [intercept-usa.com]

- 3. Fundamentals of the psoralen-based Helinx technology for inactivation of infectious pathogens and leukocytes in platelets and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The extent of amotosalen photodegradation during photochemical treatment of platelet components correlates with the level of pathogen inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pathogen inactivation by amotosalan | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. karger.com [karger.com]

- 8. researchgate.net [researchgate.net]

- 9. Impact of different pathogen reduction technologies on the biochemistry, function, and clinical effectiveness of platelet concentrates: An updated view during a pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pathogen Inactivation of Platelet and Plasma Blood Components for Transfusion Using the INTERCEPT Blood System™ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amotosalen and ultraviolet A light treatment efficiently inactivates severe acute respiratory syndrome coronavirus 2 (SARS‐CoV‐2) in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Platelet Pathogen Reduction Technology—Should We Stay or Should We Go…? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inactivation of viruses in platelet concentrates by photochemical treatment with amotosalen and long‐wavelength ultraviolet light - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Inactivation of a broad spectrum of viruses and parasites by photochemical treatment of plasma and platelets using amotosalen and ultraviolet A light - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Amotosalen and ultraviolet A light treatment efficiently inactivates severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pathogen inactivation/reduction of platelet concentrates: turning theory into practice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inactivation of SARS-CoV-2 in All Blood Components Using Amotosalen/Ultraviolet A Light and Amustaline/Glutathione Pathogen Reduction Technologies | MDPI [mdpi.com]

- 19. Amotosalen/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Amotosalen/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance | Haematologica [haematologica.org]

- 21. Increase of Phosphoprotein Expressions in Amotosalen/UVA-Treated Platelet Concentrates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]

The Science of Safety: An In-Depth Technical Guide to the Photoactivation of Amotosalen with UVA for Pathogen Inactivation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photoactivation process of Amotosalen with Ultraviolet A (UVA) light, the core technology behind the INTERCEPT™ Blood System. This system is designed to enhance the safety of blood transfusions by inactivating a broad spectrum of pathogens in plasma and platelet components. This document delves into the molecular mechanism, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of the process to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Mechanism of Amotosalen Photoactivation

The pathogen inactivation technology utilizing Amotosalen and UVA light is a photochemical treatment (PCT) process that targets the nucleic acids of pathogens, such as viruses, bacteria, and protozoa, as well as donor leukocytes.[1][2] The mechanism is a multi-step process that ultimately renders these contaminants unable to replicate, thus neutralizing their threat.[3][4]

The process begins with the introduction of Amotosalen, a synthetic psoralen derivative, into the blood component.[5][6] Amotosalen is a planar molecule that readily penetrates cellular and viral membranes to intercalate into the double-helical regions of DNA and RNA.[2][7] This intercalation is a non-covalent interaction where the Amotosalen molecule inserts itself between the base pairs of the nucleic acid strands.[7][8]

Upon subsequent exposure to a controlled dose of UVA light (320-400 nm), the photoactivation of Amotosalen occurs.[6][7] The absorbed UVA energy excites the Amotosalen molecule, leading to the formation of covalent bonds with pyrimidine bases (thymine, cytosine, and uracil) in the nucleic acid chains.[2] This process can result in two types of adducts:

-

Monoadducts: A single covalent bond is formed between an Amotosalen molecule and a pyrimidine base.[3][4]

-

Interstrand Cross-links (ICLs): A subsequent UVA photon absorption by a furan-side monoadduct can lead to the formation of a second covalent bond with a pyrimidine base on the opposing nucleic acid strand, creating a permanent cross-link.[2][8]

These covalent monoadducts and interstrand cross-links effectively block the processes of DNA replication and RNA transcription.[4][7] By preventing the separation of the nucleic acid strands and the progression of polymerases, the pathogen or leukocyte is rendered replication-incompetent and is thereby inactivated.[3][7] Following the illumination process, residual Amotosalen and its photoproducts are removed using a compound adsorption device (CAD).

Quantitative Data

The photoactivation process of Amotosalen has been characterized by several key quantitative parameters, from its binding affinity to nucleic acids to its efficacy in pathogen inactivation.

Table 1: Physicochemical and Photochemical Properties of Amotosalen

| Parameter | Value | DNA Type | Reference |

| Dissociation Constant (Kd) | 8.9 x 10-5 M | A,T-only | [5][9] |

| Dissociation Constant (Kd) | 6.9 x 10-4 M | G,C-only | [5][9] |

| Reaction Quantum Yield (ΦR) | 0.11 | A,T-only | [9] |

Table 2: Formation of Amotosalen-DNA Adducts in Human Cells

| UVA Dose (J/cm²) | Interstrand Cross-links (per 10³ nucleotides) | Total Monoadducts (per 10⁶ nucleotides) | Reference |

| 0.5 | 3.9 | 319 | [3][4] |

| 10.0 | 12.8 | 194 | [3][4] |

Table 3: Pathogen and Leukocyte Inactivation Efficacy

| Organism/Cell Type | Log Reduction | Reference |

| Bacteria | ||

| Staphylococcus epidermidis | >6.6 | [10] |

| Staphylococcus aureus | 6.6 | [10] |

| Escherichia coli | >6.4 | [10] |

| Klebsiella pneumoniae | >5.6 | [10] |

| Pseudomonas aeruginosa | 4.5 | [10] |

| Yersinia enterocolitica | >5.9 | [10] |

| Viruses | ||

| HIV-1 (cell-free) | >6.2 | [11] |

| Hepatitis B Virus (HBV) | >4.4 | [11] |

| Hepatitis C Virus (HCV) | >4.7 | [11] |

| Cytomegalovirus (CMV) | >6.2 | [11] |

| West Nile Virus (WNV) | >6.6 | [11] |

| Protozoa | ||

| Plasmodium falciparum | >6.0 | [2] |

| Trypanosoma cruzi | >5.8 | [2] |

| Leukocytes | ||

| T-cells | >6.2 | [9] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the Amotosalen photoactivation process.

Quantification of Amotosalen-DNA Adducts using LC-MS/MS

This method allows for the simultaneous quantification of interstrand cross-links and various monoadducts.

-

Cell Culture and Treatment: Human cells (e.g., HeLa or lymphocytes) are cultured and incubated with a known concentration of Amotosalen (e.g., 150 µM).

-

UVA Irradiation: The cells are exposed to a specific dose of UVA light (e.g., 0.5 to 10.0 J/cm²).

-

DNA Extraction: Genomic DNA is isolated from the treated cells using standard protocols.

-

Enzymatic Digestion: The purified DNA is digested to single nucleosides and adducts using a single enzyme, such as nuclease P1.[3][4]

-

LC-MS/MS Analysis: The digested sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The different adducts are separated by chromatography and identified and quantified by mass spectrometry based on their unique mass-to-charge ratios and fragmentation patterns.[3][4]

-

Data Analysis: Calibration curves with known standards for each adduct are used to determine the absolute quantity of each lesion per unit of DNA.[3][4]

Assessment of Pathogen Inactivation

This protocol is used to determine the log reduction of a specific pathogen after treatment with Amotosalen and UVA.

-

Preparation of Blood Component: A unit of the desired blood component (e.g., platelet concentrate) is prepared according to standard procedures.

-

Pathogen Spiking: The unit is inoculated with a high titer of the target pathogen (e.g., 10⁶ to 10⁷ colony-forming units/mL for bacteria).

-

Amotosalen Addition and UVA Illumination: Amotosalen is added to the final concentration (typically 150 µM), and the mixture is illuminated with a controlled UVA dose (typically 3 J/cm²).[6][10]

-

Pre- and Post-Treatment Sampling: Samples are taken before and after the photochemical treatment.

-

Viability Assay: The number of viable pathogens in the pre- and post-treatment samples is determined using appropriate culture-based methods (e.g., plating on agar for bacteria or plaque assays for viruses).[10][11]

-

Log Reduction Calculation: The log reduction is calculated as the logarithm of the ratio of the initial pathogen concentration to the final pathogen concentration.

Visualizations

Molecular Mechanism of Amotosalen Photoactivation